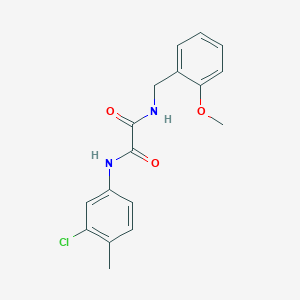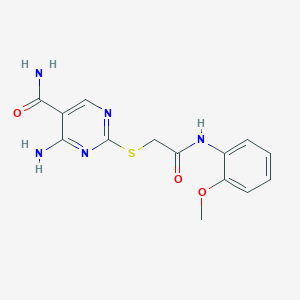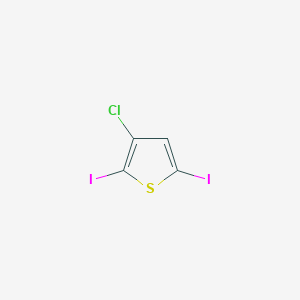![molecular formula C20H16ClN5O4S3 B2843663 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 921487-24-3](/img/structure/B2843663.png)
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O4S3 and its molecular weight is 522.01. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Structure-Activity Relationships in Drug Design
Research has shown that modifications to the molecular structure of certain compounds can significantly impact their metabolic stability and efficacy as inhibitors of key enzymes involved in disease pathways. For example, analogs with variations in heterocyclic rings have been studied for their potential to improve metabolic stability while maintaining or enhancing their inhibitory activity against specific targets like PI3Kα and mTOR, crucial for cancer treatment (Stec et al., 2011).
2. Photovoltaic Efficiency and Ligand-Protein Interactions
The photovoltaic efficiency of certain benzothiazolinone acetamide analogs has been investigated, showing promise for their use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and potential for application in photovoltaic cells. Additionally, their interaction with biological targets such as Cyclooxygenase 1 (COX1) has been studied through molecular docking, highlighting their potential in drug discovery (Mary et al., 2020).
3. Anticancer Agents with Low Toxicity
Developments in anticancer agents focus on reducing toxicity while enhancing antiproliferative activity. Research into compounds with the urea moiety replacing the acetamide group has shown promising results in reducing acute oral toxicity and effectively inhibiting tumor growth in mouse models, offering a path toward safer and more effective cancer therapies (Xie et al., 2015).
4. Biological Activity and Molecular Docking
The synthesis and evaluation of N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives have provided insights into their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition effects. Molecular docking studies suggest these compounds bind to non-metallic active sites of enzymes, indicating potential for therapeutic applications (Gull et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have shown strong inhibition of calcium mobilization in cho cells overexpressing human blt1 and blt2 receptors . These receptors are involved in the inflammatory response, suggesting that our compound may also target these or similar receptors.
Mode of Action
Based on the activity of similar compounds, it may inhibit calcium mobilization in cells overexpressing certain receptors . This inhibition could alter cellular signaling pathways, leading to changes in cell function.
Biochemical Pathways
The compound likely affects the leukotriene B4 pathway, given the inhibitory activity of similar compounds . Leukotriene B4 is a potent inflammatory mediator, and its inhibition can reduce inflammation and associated symptoms.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential inhibition of the leukotriene B4 pathway . This could lead to a decrease in symptoms associated with inflammatory conditions.
Propriétés
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4S3/c1-33(29,30)14-6-7-15-16(9-14)32-20(24-15)25-17(27)8-13-10-31-19(23-13)26-18(28)22-12-4-2-11(21)3-5-12/h2-7,9-10H,8H2,1H3,(H,24,25,27)(H2,22,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUITXYHSLZFKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


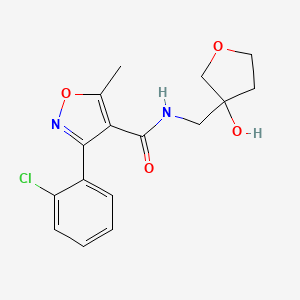

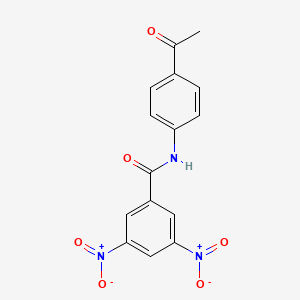
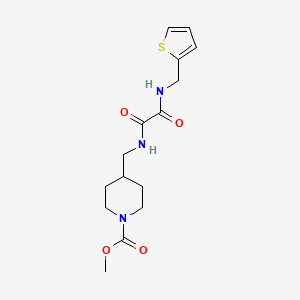
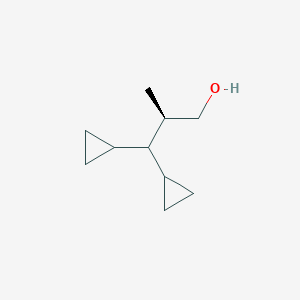
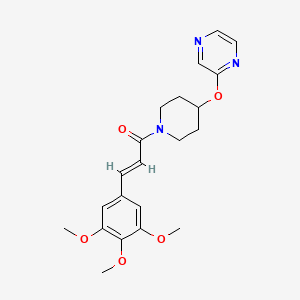

![methyl 6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2843593.png)

![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843598.png)
